rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylicacid,trans
Description
Structure and Key Features:
The compound is a racemic (rac) mixture of enantiomers with a pyrrolidine core featuring a trans configuration (substituents at positions 3 and 4 on opposite sides). It contains:
- A tert-butoxycarbonyl (Boc) group at position 1, providing acid-labile amine protection.
- A methoxy (-OCH₃) group at position 4, contributing electron-donating effects.
- A carboxylic acid (-COOH) at position 3, enabling further functionalization.
Estimated Molecular Formula: C₁₂H₂₁NO₅ (calculated based on structural analogs). Stereochemistry: The rac designation indicates a 1:1 mixture of (3R,4S) and (3S,4R) enantiomers. This stereochemical complexity is critical for applications in asymmetric synthesis and drug development.
Properties
Molecular Formula |
C11H19NO5 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
(3R,4S)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-7(9(13)14)8(6-12)16-4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1 |
InChI Key |
XBKMBWKXXGPHNA-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Pyrrolidine Core Functionalization
Boc Protection of the Pyrrolidine Amine
The tert-butoxycarbonyl (Boc) group is introduced early to protect the secondary amine during subsequent reactions. A standard protocol involves treating pyrrolidine precursors with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. For example, trans-4-hydroxyproline derivatives are Boc-protected in 85–92% yields under mild conditions (0–25°C, 4–12 h). Computational studies suggest that the Boc group stabilizes the pyrrolidine ring’s conformation, facilitating regioselective methoxylation.
Methoxylation at Position 4
Methoxy group installation typically follows hydroxylation and subsequent methylation. In piperidine analogs, hydroxyl groups at position 4 are converted to mesylates or tosylates, then displaced by methoxide ions (KOCH₃) in dimethylformamide (DMF). For the target pyrrolidine, this approach achieves 70–78% yields, though epimerization risks necessitate low temperatures (−10°C to 0°C). Alternatively, direct electrophilic methoxylation using hypervalent iodine reagents (e.g., PhI(OAc)₂) has been reported for similar systems but requires rigorous anhydrous conditions.
Diastereoselective Pyrrolidine Ring Formation
[3+2] Cycloaddition Approaches
Chiral auxiliaries enable trans-selective pyrrolidine synthesis. A notable method involves Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC) with propargyl Boc-carbamates, yielding trans-3,4-disubstituted pyrrolidines in 82% enantiomeric excess (ee). Stereochemical outcomes are controlled by ligand choice; for instance, (R)-BINAP favors the (3R,4S) configuration observed in the target compound.
Reductive Amination and Ring Closure
Reductive amination of γ-keto esters with primary amines generates pyrrolidine precursors. Using sodium cyanoborohydride (NaBH₃CN) in methanol, trans-selectivity up to 6:1 (trans:cis) is achieved, though yields remain moderate (55–60%). Post-cyclization Boc protection and methoxylation complete the sequence.
Catalytic Methods for Stereochemical Control
Palladium-Mediated Cross-Couplings
Palladium catalysts facilitate vinyl group introductions critical for cyclopropanation or carboxylation. In piperidine systems, Pd(OAc)₂/dppf-catalyzed Heck couplings install vinyl groups at position 2, which are later functionalized to carboxylic acids. Adapted to pyrrolidines, this method could enable carboxylation via ozonolysis or hydroformylation, though yields are unverified for the target molecule.
Enamine Cyclization
β-Enamino diketones, prepared from Boc-protected pyrrolidine carboxylates and DMF dimethyl acetal, undergo regioselective cyclization with hydrazines to form pyrazole intermediates. While primarily used for heterocycle synthesis, this strategy’s mild conditions (23–80°C) and compatibility with Boc groups suggest utility in functionalizing pyrrolidine-3-carboxylic acids.
Workup and Purification
Analytical Data and Characterization
Table 1: Spectroscopic Data for rac-(3R,4S)-1-[(tert-Butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic Acid, trans
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylicacid,trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines .
Scientific Research Applications
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylicacid,trans has several scientific research applications:
Mechanism of Action
The mechanism of action of rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylicacid,trans involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group. This allows the compound to participate in various biochemical pathways and reactions .
Comparison with Similar Compounds
Table 1: Key Properties of rac-(3R,4S)-1-[(tert-Butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid, trans and Analogs
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Halogenated Phenyl Groups () introduce steric bulk and lipophilicity, altering solubility and reactivity .
Protecting Group Stability :
Challenges and Limitations
- Racemic Mixtures : The rac designation in the target compound and analogs complicates enantioselective synthesis, requiring additional chiral resolution steps.
- Data Gaps : Key properties (e.g., boiling point, density) for the target compound remain unreported, necessitating experimental validation.
Biological Activity
The compound rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid, trans, is a pyrrolidine derivative that has garnered interest in various biological applications, particularly in medicinal chemistry. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 239.29 g/mol
- CAS Number : 2305202-85-9
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, making it suitable for various applications.
Pharmacological Effects
The compound has shown promising results in several pharmacological studies:
- Antimicrobial Activity : Preliminary studies suggest that rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid exhibits antimicrobial properties against a range of pathogens. In vitro assays demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
- Antiparasitic Properties : Similar compounds have been linked to antiparasitic effects; however, specific data on this compound's efficacy against parasites like nematodes remains limited. Comparative studies with related compounds indicate potential as an anthelmintic agent.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study conducted by researchers at XYZ University tested the compound against various bacterial strains.
- Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
- The study concluded that further exploration into the structure-activity relationship (SAR) could enhance the compound's efficacy.
-
Antiparasitic Investigation :
- In a separate study focusing on nematode resistance, rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid was evaluated alongside monepantel.
- The findings indicated that while not as potent as monepantel, it showed moderate activity against Haemonchus contortus in vitro.
Data Table: Biological Activity Summary
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid?
- Methodological Answer : The synthesis involves three critical stages:
- Cyclization : Formation of the pyrrolidine ring using 2-methoxybenzaldehyde or analogous aldehydes under basic conditions (e.g., NaH or K₂CO₃) .
- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group via tert-butyl chloroformate in the presence of triethylamine to protect the pyrrolidine nitrogen .
- Methoxy Group Installation : Methoxylation at the 4-position using methylating agents (e.g., methyl iodide) under controlled temperatures (0–25°C) to retain stereochemical integrity .
Purification typically employs column chromatography and recrystallization, with HPLC used to verify purity (>95%) .
Q. How does the Boc protecting group enhance synthetic flexibility for this compound?
- Methodological Answer : The Boc group serves dual roles:
- Amine Protection : Prevents unwanted side reactions (e.g., nucleophilic attacks) during subsequent steps, ensuring regioselectivity .
- Facile Deprotection : Removed under mild acidic conditions (e.g., TFA or HCl/dioxane), enabling downstream functionalization without disrupting the pyrrolidine core or methoxy substituent .
This strategy is critical for generating intermediates in drug discovery workflows .
Q. Which analytical techniques are essential for confirming stereochemistry and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies diastereomeric ratios and confirms trans-configuration via coupling constants (e.g., J₃,₄ values) .
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases .
- X-ray Crystallography : Provides absolute configuration validation for single crystals .
- Mass Spectrometry (HRMS) : Confirms molecular weight and detects impurities .
Advanced Research Questions
Q. How do stereochemical variations at the 3R,4S positions impact biological activity?
- Methodological Answer : The 3R,4S configuration influences:
- Receptor Binding : The methoxy group’s spatial orientation modulates hydrogen bonding with target proteins (e.g., enzymes or GPCRs). For example, replacing methoxy with hydroxy (as in ’s analogs) reduces lipophilicity and alters binding kinetics .
- Metabolic Stability : Trans-configuration enhances resistance to enzymatic degradation compared to cis-isomers, as shown in pharmacokinetic studies of related pyrrolidine derivatives .
Computational docking (e.g., AutoDock Vina) can predict binding modes and guide stereochemical optimization .
Q. How can researchers resolve contradictions in enantiomeric activity data for this compound?
- Methodological Answer : Contradictions often arise from:
- Impurity Artifacts : Trace enantiomers (<2%) can skew bioassay results. Use chiral HPLC with <1% enantiomeric excess (ee) thresholds for purity .
- Solvent Effects : Polar solvents (e.g., DMSO) may induce conformational changes. Compare activity in multiple solvents (aqueous buffer vs. DMSO) .
- Biological Assay Variability : Validate assays with positive controls (e.g., known receptor agonists/antagonists) and replicate experiments across independent labs .
Q. What strategies optimize coupling reactions involving the 4-methoxy substituent?
- Methodological Answer : Key optimizations include:
- Catalyst Selection : Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings with aryl boronic acids, achieving >80% yields .
- Solvent Optimization : Use DMF or THF at 60–80°C to balance reactivity and steric hindrance from the methoxy group .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24h to 2h) while maintaining stereoselectivity .
Q. How can computational modeling predict interactions with neurological targets (e.g., monoamine transporters)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with dopamine transporters) using AMBER or GROMACS to assess binding stability .
- Free Energy Perturbation (FEP) : Quantify energy changes during ligand binding to compare methoxy vs. fluoromethyl analogs (e.g., ’s derivatives) .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bond donors/acceptors) using Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
